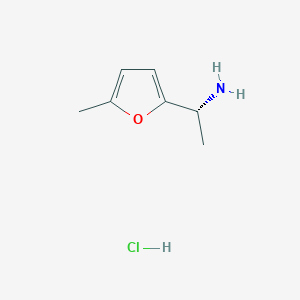

(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(5-methylfuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCKNEMYUYMDEP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

Introduction

(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is a chiral amine salt featuring a substituted furan ring. As a primary amine, it serves as a crucial chiral building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. The stereospecific nature of biological interactions necessitates the use of enantiomerically pure starting materials and intermediates; thus, a thorough understanding of the physical and chemical properties of compounds like this one is paramount for process development, quality control, and formulation.

This guide provides a comprehensive technical overview of the core physical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering both established data and robust experimental protocols for in-house characterization. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Physicochemical Properties

The fundamental physical and chemical attributes of a compound are critical for its handling, storage, and application in synthetic chemistry. The properties for this compound are summarized below.

Chemical Structure:

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1R)-1-(5-methyl-2-furyl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 2088935-04-8 | |

| Molecular Formula | C₇H₁₂ClNO | [1] |

| Molecular Weight | 161.63 g/mol | N/A |

| Physical Form | Solid | |

| Melting Point | Data not publicly available. See Protocol 4.1 for determination. | N/A |

| Solubility | Data not publicly available. See Protocol 4.2 for determination. | N/A |

| Storage Conditions | Store at room temperature in a dry, cool environment. |

Spectroscopic Profile (Predicted and Correlated)

While specific, authenticated spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectroscopic features. This section provides an expert analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The hydrochloride form will result in the amine protons being less readily exchanged, appearing as a broad signal.

-

Furan Protons (H-3, H-4): Two doublets are expected in the aromatic region (~6.0-6.5 ppm). The proton on C4 will likely be upfield of the proton on C3, with a characteristic small coupling constant (J ≈ 3-4 Hz).

-

Methine Proton (CH-NH₃⁺): A quartet is predicted around 4.0-4.5 ppm, coupled to the adjacent methyl protons.

-

Amine Protons (-NH₃⁺): A broad singlet is expected in the region of 8.0-9.0 ppm (highly dependent on solvent and concentration).

-

Furan Methyl Protons (-CH₃): A sharp singlet at approximately 2.2-2.4 ppm.

-

Ethylamine Methyl Protons (-CH₃): A doublet around 1.5-1.7 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the unique carbon atoms within the structure.

-

Furan Carbons: Four signals are expected in the aromatic region. The C2 and C5 carbons, being attached to oxygen and substituents, will be the most downfield (~150-155 ppm and ~140-145 ppm, respectively). The C3 and C4 carbons will appear further upfield (~105-115 ppm).

-

Chiral Carbon (C-α): The carbon atom bonded to the nitrogen is expected to resonate around 45-55 ppm.

-

Methyl Carbons: The furan-substituted methyl carbon should appear around 13-15 ppm, while the ethylamine methyl carbon is expected at approximately 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational frequencies of the molecule's functional groups.

-

N-H Stretch: A strong, broad absorption band is expected from 2800-3200 cm⁻¹ due to the stretching of the ammonium (-NH₃⁺) group.

-

C-H Stretch (Aliphatic): Sharp peaks are anticipated in the 2900-3000 cm⁻¹ range.

-

C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹ are characteristic of the furan ring's double bonds.

-

C-O Stretch (Furan Ring): A strong signal is expected between 1000-1200 cm⁻¹ corresponding to the C-O-C stretching within the furan ring.

Mass Spectrometry (MS)

For mass spectrometry analysis, typically using electrospray ionization (ESI), the molecule will be observed as the free base after the loss of HCl.

-

Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ of the free base, with an expected m/z of 126.09.

-

Major Fragments: Key fragmentation pathways would include the loss of the methyl group from the ethylamine moiety (m/z 111.07) and potential cleavage of the furan ring.

Experimental Methodologies

To ensure the highest degree of accuracy, the following protocols are provided for the experimental determination of key physical properties. These methods are standard in the pharmaceutical and chemical industries and are designed to be self-validating through proper calibration and system suitability checks.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method over traditional melting point apparatus for its high precision and ability to detect subtle thermal events. It measures the heat flow required to raise a sample's temperature, providing a sharp, reproducible endotherm for the melting transition.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min) to a final temperature well above the expected melting point (e.g., 250°C).

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Workflow Diagram:

Caption: DSC workflow for melting point determination.

Determination of Aqueous Solubility via Shake-Flask Method

Expertise & Rationale: The shake-flask method is a globally recognized standard (e.g., OECD Guideline 105) for determining the solubility of a compound. It establishes equilibrium between the solid solute and the solvent, providing a thermodynamically stable solubility value.

Protocol:

-

System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

-

Sample Addition: Add an excess amount of this compound to a known volume of the buffered solution in a sealed flask. The presence of undissolved solid must be visible.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the analyte) to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Workflow Diagram:

Caption: Shake-flask method for solubility measurement.

Acquisition of NMR Spectra

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating molecular structure. For a hydrochloride salt, the choice of solvent is critical to ensure solubility and minimize proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use a proton-decoupled experiment to obtain singlets for each carbon.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

Workflow Diagram:

Caption: General workflow for NMR spectrum acquisition.

Stability and Storage

Proper storage is essential to maintain the integrity and purity of the compound.

-

Recommended Storage: The material should be stored at ambient room temperature.

-

Atmosphere: To prevent degradation from atmospheric moisture, especially given its salt nature, it is advisable to keep the container tightly sealed. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Conditions to Avoid: Keep the compound in a cool, dry place away from direct light and incompatible materials.

Conclusion

This compound is a solid chiral intermediate whose full characterization is vital for its effective use in synthesis. This guide has consolidated the available physical data and provided a predictive spectroscopic profile based on its molecular structure. Furthermore, the detailed, field-proven experimental protocols for determining melting point, solubility, and spectroscopic identity offer a clear pathway for researchers to generate high-quality, reliable data, ensuring consistency and success in research and development applications.

References

-

1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride. Chemsrc. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Human Metabolome Database. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

1-(5-methylfuran-2-yl)ethan-1-amine. PubChemLite. [Link]

Sources

(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)ethanamine Hydrochloride: Structure, Stereochemistry, Synthesis, and Analysis

Introduction

This compound is a significant chiral building block in modern medicinal chemistry and pharmaceutical development. As a primary amine featuring a stereogenic center adjacent to a substituted furan ring, this molecule serves as a crucial intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). The stereospecific nature of drug-receptor interactions underscores the critical importance of controlling the enantiomeric purity of such intermediates, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical structure, the profound importance of its stereochemistry, practical methodologies for its synthesis and chiral resolution, and robust analytical techniques for its characterization. Our focus is not merely on procedural steps but on the underlying causality and the establishment of self-validating systems to ensure scientific integrity.

Chemical Structure and Physicochemical Properties

The structural architecture of this compound is foundational to its chemical reactivity and utility. The molecule is composed of a 5-methyl-substituted furan ring linked at the 2-position to an ethanamine group. The chiral center is located at the carbon atom alpha to the amino group (C1 of the ethyl chain).

Stereochemistry: The (R)-Configuration

The designation "(R)" refers to the absolute configuration of the stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:

-

The nitrogen atom of the amine group has the highest priority (1).

-

The furan ring, due to the higher atomic numbers of its constituent atoms, has the second-highest priority (2).

-

The methyl group has the third priority (3).

-

The hydrogen atom (not explicitly shown) has the lowest priority (4).

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)"—from the Latin rectus—configuration. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 2088935-04-8 | [2] |

| Molecular Formula | C₇H₁₂ClNO | [2] |

| Molecular Weight | 161.63 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(O1)N.Cl | [3] |

| InChI Key | XEWUTPKFVOPDCL-GSVOUGTGSA-N | [3] |

Synthesis and Chiral Resolution: A Methodological Deep Dive

The synthesis of enantiomerically pure this compound is a multi-step process that demands precision. While modern asymmetric synthesis methods are gaining traction, classical resolution remains a robust and widely practiced industrial method.[4][5] This section details a validated workflow, emphasizing the rationale behind key decisions.

Racemic Synthesis via Reductive Amination

The journey begins with the synthesis of the racemic mixture. A highly efficient and common approach is the reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)ethanone.[6] This precursor is readily available or can be synthesized via Friedel-Crafts acylation of 2-methylfuran.[7]

The causality of this choice is clear: reductive amination is a well-established, high-yielding transformation that directly converts a ketone into a primary amine in a one-pot reaction, minimizing intermediate isolation steps and maximizing process efficiency.

Caption: Workflow for Racemic Amine Synthesis.

Experimental Protocol: Synthesis of Racemic 1-(5-Methylfuran-2-yl)ethanamine

-

Reaction Setup: To a solution of 1-(5-methylfuran-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C. Expertise Insight: NaBH₃CN is chosen over stronger reducing agents like NaBH₄ because it is selective for the iminium ion over the ketone, preventing reduction of the starting material and maximizing yield.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding 2M HCl. Basify the aqueous layer with 2M NaOH until pH > 12.

-

Extraction & Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

With the racemate in hand, the core challenge is to separate the two enantiomers. The most reliable and scalable method is crystallization of diastereomeric salts.[5][8] This process relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed, which can then be separated based on their differential solubility.

The choice of resolving agent is critical and often empirical, but tartaric acid is a common and cost-effective starting point due to its availability in both enantiomeric forms and its ability to form crystalline salts with amines.[8]

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution and Salt Formation

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the minimum amount of hot ethanol. Trustworthiness Check: Using 0.5 equivalents of the resolving agent is often most efficient for a first pass, as it selectively precipitates the salt of one enantiomer, leaving the other in solution and maximizing the enantiomeric enrichment of the solid phase.[8]

-

Crystallization: Add the tartaric acid solution to the amine solution. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally in a refrigerator overnight.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. The crystals are the diastereomeric salt of the desired (R)-enantiomer (this must be confirmed analytically).

-

Liberation of Free Amine: Suspend the collected crystals in water and add 2M NaOH solution until the pH is strongly basic (pH > 12) to break the salt and liberate the free amine.

-

Extraction: Extract the free (R)-amine with a suitable organic solvent like ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent until precipitation is complete.

-

Final Product: Collect the white precipitate of this compound by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

The synthesis of a chiral compound is incomplete without rigorous analytical validation. Each protocol must be part of a self-validating system where the identity, purity, and stereochemical integrity of the final product are unequivocally confirmed.

Table 2: Comparative Overview of Analytical Methods for Stereochemical Analysis

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[9] | Highly accurate and reproducible for determining enantiomeric excess (e.e.). Can be used for both analytical and preparative separations.[9] | Requires specific method development (CSP and mobile phase selection). Can be more time-consuming than polarimetry. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution.[9] | Simple, non-destructive, and rapid. | Requires a known specific rotation of the pure enantiomer for e.e. determination. Sensitive to impurities, solvent, and temperature.[9] |

| NMR with Chiral Agents | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinguishable signals in the NMR spectrum. | Provides structural information and enantiomeric ratio simultaneously. | Requires a suitable chiral agent. Can be complex to interpret. Derivatization may not go to completion. |

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A suitable Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA). The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from the resolution. The enantiomeric excess is calculated as: e.e. (%) = [ (Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak) ] x 100

Protocol: Measurement of Specific Optical Rotation

-

Instrument: Calibrated Polarimeter with a sodium D-line lamp (589 nm).

-

Sample Preparation: Accurately weigh a sample of the final product and dissolve it in a known volume of a specified solvent (e.g., methanol or chloroform) to a precise concentration (c), typically in g/mL.

-

Measurement: Calibrate the instrument with a blank (pure solvent). Fill the sample cell (of known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Record the observed rotation (α).

-

Calculation: The specific rotation is calculated using the Biot's law formula:[9] [α]ᵀλ = α / (l × c)

-

Reporting: The result should be reported with all parameters specified, for example: [α]²⁰D = +X.X° (c 1.0, Methanol). The sign (+ or -) confirms the identity of the enantiomer relative to a known standard.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure safety and maintain product integrity.

-

Safety: this compound is a primary amine salt. It should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[10] It is harmful if swallowed and causes skin and eye irritation.[10]

-

Handling: Avoid creating dust. Use non-sparking tools, as furan derivatives can be flammable.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The hydrochloride salt form provides greater stability compared to the free base.

Conclusion

This compound stands as a testament to the precision required in modern chemical synthesis. Its value is intrinsically linked to its stereochemical purity, a parameter that can only be guaranteed through a carefully controlled and validated process. This guide has detailed a robust pathway from a simple ketone precursor to the final, enantiomerically pure hydrochloride salt. By integrating sound chemical principles with rigorous analytical oversight, researchers and drug development professionals can confidently utilize this key chiral building block to advance the frontiers of pharmaceutical science.

References

-

Pellissier, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

Pellissier, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

Pellissier, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available at: [Link]

-

MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

-

PubChem. (n.d.). 1-(5-methylfuran-2-yl)ethan-1-amine. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Available at: [Link]

-

AA Blocks. (2025). Safety Data Sheet. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - 1-(5-methylfuran-2-yl)ethan-1-amine (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. onyxipca.com [onyxipca.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aablocks.com [aablocks.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Synthesis of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (R)-1-(5-Methylfuran-2-yl)ethanamine Hydrochloride

Abstract

(R)-1-(5-Methylfuran-2-yl)ethanamine is a valuable chiral building block in medicinal chemistry, prized for the unique structural and electronic properties conferred by its substituted furan moiety. This guide provides a comprehensive overview of scientifically robust methods for its synthesis, focusing on asymmetric strategies that ensure high enantiomeric purity. We will explore two primary modern approaches: catalytic asymmetric reductive amination and biocatalytic transamination. Additionally, a classical approach involving the resolution of a racemic mixture is detailed for completeness. This document is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, thereby empowering researchers to adapt and optimize these methods for their specific needs.

Introduction: Significance and Synthetic Strategy

The target molecule, this compound, possesses a stereogenic center adjacent to a 5-methylfuran ring. This structural motif is of significant interest in drug discovery, as the furan ring can act as a bioisostere for phenyl groups while offering different metabolic profiles and interaction capabilities. The chirality of the amine is often critical for its biological activity, making enantioselective synthesis a paramount objective.

The primary precursor for the most direct synthetic routes is 2-acetyl-5-methylfuran . This ketone can be synthesized from biomass-derived 2-methylfuran[1]. The key challenge lies in the stereocontrolled introduction of the amine group to form the desired (R)-enantiomer.

This guide will detail three effective strategies to achieve this transformation:

-

Catalytic Asymmetric Reductive Amination: A direct, atom-economical method using a chiral catalyst to guide the stereoselective reduction of an imine intermediate.

-

Biocatalytic Asymmetric Synthesis: An enzymatic approach using an (R)-selective ω-transaminase to convert the ketone directly to the chiral amine with high enantiopurity.

-

Classical Chiral Resolution: A foundational method involving the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

Each strategy carries distinct advantages regarding scalability, cost, and environmental impact, which will be discussed in their respective sections.

Synthetic Strategy I: Catalytic Asymmetric Reductive Amination

This elegant approach combines the formation of an imine from the ketone precursor and its subsequent reduction into the amine in a single, catalyst-controlled process. The use of a chiral catalyst, typically a transition metal complex with a chiral ligand, ensures that the reducing agent (e.g., H₂) adds to the C=N double bond from a specific face, yielding one enantiomer in excess.

Scientific Principles & Rationale

The reaction proceeds in two main stages. First, 2-acetyl-5-methylfuran reacts with an ammonia source, such as ammonium acetate, to form an intermediate imine in equilibrium. A chiral transition metal catalyst (e.g., Ruthenium or Iridium-based) then coordinates to the imine. The chiral ligand creates a sterically defined environment around the metal center, forcing the hydride transfer from the reducing agent to occur stereoselectively, thus generating the (R)-amine. Trifluoroethanol (TFE) is often used as a solvent as it can promote imine formation and stabilize the catalytic species.

Experimental Workflow

The overall workflow for this strategy is depicted below.

Caption: Workflow for Asymmetric Reductive Amination.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Acetyl-5-methylfuran (Precursor) [1]

-

To a flask cooled to 0 °C, add 2-methylfuran (0.5 mol) and acetic anhydride (1.0 mol).

-

Under vigorous stirring, slowly add zinc chloride (0.015 mol) as the catalyst.

-

Maintain the temperature between 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by carefully washing with water, followed by a saturated sodium carbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (78-82 °C at 14 mbar) to yield 2-acetyl-5-methylfuran.

Protocol 2.3.2: Asymmetric Reductive Amination (Adapted from general procedures[2])

-

In a high-pressure autoclave, combine 2-acetyl-5-methylfuran (0.1 mmol), ammonium acetate (0.2 mmol), and a chiral ruthenium catalyst such as Ru(OAc)₂(S)-SEGPHOS (0.001 mmol).

-

Add trifluoroethanol (TFE) (0.5 mL) as the solvent.

-

Seal the autoclave, then purge three times with H₂ gas.

-

Pressurize the vessel to 50 atm with H₂.

-

Heat the mixture to 90 °C and stir for 20-24 hours.

-

After cooling to room temperature, carefully vent the pressure.

-

Quench the reaction with a saturated NaHCO₃ solution and extract the product with dichloromethane (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (R)-1-(5-methylfuran-2-yl)ethanamine. Purification can be achieved via column chromatography.

Synthetic Strategy II: Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By selecting an (R)-selective transaminase, 2-acetyl-5-methylfuran can be converted directly into the desired (R)-amine with exceptional enantiomeric excess (>99% ee).[3]

Scientific Principles & Rationale

The reaction relies on a pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site. The catalytic cycle proceeds via a "ping-pong" mechanism. First, the amino donor (e.g., isopropylamine or L-alanine) transfers its amino group to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing a ketone byproduct (acetone or pyruvate). The ketone substrate, 2-acetyl-5-methylfuran, then enters the active site, where the PMP transfers the amino group to it, regenerating the PLP cofactor and releasing the chiral amine product. The enzyme's chiral pocket ensures the amine group is added to the re-face of the ketone, producing the (R)-enantiomer. Using a large excess of a simple amine donor like isopropylamine is advantageous as it drives the reaction equilibrium towards product formation, and the resulting acetone byproduct is volatile and easily removed.[3]

Experimental Workflow

Caption: Workflow for Biocatalytic Transamination.

Detailed Experimental Protocol (Adapted from general procedures[4][5])

-

Prepare a buffer solution (e.g., 0.1 M HEPES buffer, pH 8.0) containing pyridoxal 5'-phosphate (PLP) (1 mM).

-

To the buffer, add the amine donor, isopropylamine, to a final concentration of 500 mM.

-

Dissolve the substrate, 2-acetyl-5-methylfuran, in a minimal amount of a co-solvent like DMSO and add to the buffer to a final concentration of 25-50 mM.

-

Initiate the reaction by adding the (R)-selective ω-transaminase (commercially available as a lyophilized powder or immobilized on a solid support).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC analysis.

-

Upon completion, stop the reaction by adding a strong base (e.g., NaOH) to raise the pH to >11.

-

Extract the product amine with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthetic Strategy III: Racemate Synthesis and Classical Chiral Resolution

This traditional method involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. This is achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[4]

Scientific Principles & Rationale

The first step is a standard reductive amination to produce racemic 1-(5-methylfuran-2-yl)ethanamine. In the resolution step, the racemic amine (a mixture of R and S enantiomers) is treated with one enantiomer of a chiral acid, such as (+)-tartaric acid. This results in the formation of two diastereomeric salts: [(R)-amine · (+)-tartrate] and [(S)-amine · (+)-tartrate]. Because these salts are diastereomers, they are no longer mirror images and will have different solubilities in a given solvent. By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of solution. The salt is then isolated, and the chiral amine is liberated by treatment with a base.

Detailed Experimental Protocols

Protocol 4.2.1: Synthesis of Racemic 1-(5-Methylfuran-2-yl)ethanamine

-

In a round-bottom flask, dissolve 2-acetyl-5-methylfuran (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL).

-

Add sodium cyanoborohydride (NaBH₃CN) (15 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 11) with 2 M NaOH and extract with diethyl ether (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic amine.

Protocol 4.2.2: Chiral Resolution (Adapted from general procedures[4][5])

-

Dissolve the racemic amine (10 mmol) in a suitable solvent, such as ethanol or a mixture of ethanol/water.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as D-(−)-tartaric acid (10 mmol), in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution while stirring.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

-

Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, dissolve the collected salt in water and add a strong base (e.g., 2 M NaOH) until the pH is >11.

-

Extract the enantiomerically enriched amine with an organic solvent, dry, and concentrate.

-

The enantiomeric purity of the amine should be determined by chiral HPLC or GC. Multiple recrystallizations of the salt may be necessary to achieve high enantiomeric excess.

Final Step: Hydrochloride Salt Formation

For improved stability and handling, the chiral amine free base is typically converted to its hydrochloride salt.

Protocol 5.1: Salt Formation

-

Dissolve the purified (R)-1-(5-methylfuran-2-yl)ethanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the white solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound.

Data Summary & Characterization

The final product and key intermediates should be characterized to confirm their identity and purity.

| Compound | Technique | Expected Data |

| 2-Acetyl-5-methylfuran | ¹H NMR | Peaks corresponding to methyl groups (acetyl and furan-ring), and furan ring protons. |

| ¹³C NMR | Peaks for carbonyl carbon, furan ring carbons, and methyl carbons. | |

| GC-MS | Molecular ion peak corresponding to its mass. | |

| (R)-1-(5-Methylfuran-2-yl)ethanamine | ¹H NMR | Signals for amine protons, furan protons, methyl groups, and the chiral methine proton. |

| Chiral HPLC/GC | Determination of enantiomeric excess (e.e.%). | |

| (R)-...-ethanamine HCl | Melting Point | A sharp melting point indicates high purity. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). |

Conclusion

The synthesis of this compound can be accomplished through several effective routes. Modern methods such as catalytic asymmetric reductive amination and biocatalytic transamination offer direct access to the high-purity enantiomer, representing state-of-the-art, green, and efficient chemical manufacturing. While the classical resolution of a racemate remains a viable, albeit less atom-economical, alternative. The choice of method will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and desired enantiopurity. This guide provides the foundational knowledge and practical protocols to enable scientists to successfully synthesize this important chiral building block.

References

-

Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023). Chiral resolution. Retrieved January 19, 2026, from [Link]

-

Gotor-Fernández, V., et al. (2020). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Poppe, L., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2024). Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans via a Cascade 1,6-Addition/Cyclization/Enantioselective Protonation Pathway. Retrieved January 19, 2026, from [Link]

-

Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Transaminases for chiral amine synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2022). Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved January 19, 2026, from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved January 19, 2026, from [Link]

-

PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2020). Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Retrieved January 19, 2026, from [Link]

-

PubMed. (2013). Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. Retrieved January 19, 2026, from [Link]

-

Leal, G. F., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride: Synthesis, Resolution, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry. Its structural motif, featuring a chiral center adjacent to a 5-methylfuran ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The furan ring, a five-membered aromatic heterocycle, is a key pharmacophore in numerous bioactive compounds, prized for its ability to engage in various biological interactions while maintaining favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the synthesis of the racemic amine, the critical process of chiral resolution to isolate the desired (R)-enantiomer, and its analytical characterization, grounded in established chemical principles and methodologies.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its use in a research and development setting.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (1R)-1-(5-Methyl-2-furyl)ethanamine hydrochloride |

| CAS Number | 2088935-04-8[3] |

| Molecular Formula | C₇H₁₂ClNO[3] |

| Molecular Weight | 161.63 g/mol |

| Physical Form | Solid[3] |

| Storage | Store at room temperature, keep dry and cool.[3] |

| InChI Key | AXCKNEMYUYMDEP-FYZOBXCZSA-N[3] |

Strategic Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of a racemic mixture, followed by a crucial chiral resolution step. This approach is often more practical and cost-effective than a direct asymmetric synthesis, especially when a suitable resolving agent is available.[4]

Part 1: Synthesis of Racemic 1-(5-Methylfuran-2-yl)ethanamine

The synthesis of the racemic amine is typically achieved through a two-step sequence starting from commercially available 2-methylfuran.

-

Friedel-Crafts Acylation: The synthesis commences with the acylation of 2-methylfuran with acetic anhydride to yield 2-acetyl-5-methylfuran. This reaction is a classic example of electrophilic aromatic substitution on the electron-rich furan ring.

-

Reductive Amination: The resulting ketone, 2-acetyl-5-methylfuran, is then converted to the racemic amine via reductive amination. The Leuckart reaction, which utilizes ammonium formate or formamide at high temperatures, is a well-established method for this transformation.[5][6][7][8] This one-pot reaction provides both the nitrogen source and the reducing agent.

Causality: The Leuckart reaction is chosen for its operational simplicity, though it requires high temperatures. The ammonium formate serves as an in-situ source of both ammonia for imine formation and formic acid as the reducing agent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-methylfuran (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, add a strong acid (e.g., concentrated HCl) and reflux for several hours to hydrolyze the intermediate formyl-amine.

-

Work-up: Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12 to liberate the free amine. Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 1-(5-methylfuran-2-yl)ethanamine.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic amine into its constituent enantiomers is achieved by reacting it with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][9] L-(+)-Tartaric acid is a readily available and effective resolving agent for racemic amines.[10][11][12]

Causality: The choice of L-(+)-tartaric acid is based on its ability to form diastereomeric salts with the amine enantiomers that exhibit a significant solubility difference in a suitable solvent, typically methanol. One diastereomer will preferentially crystallize, allowing for its separation.

-

Salt Formation: Dissolve L-(+)-tartaric acid (0.5 eq) in methanol with gentle heating. To this solution, add the racemic 1-(5-methylfuran-2-yl)ethanamine (1.0 eq). The use of a half-equivalent of the resolving agent is often optimal for achieving high enantiomeric enrichment in the crystalline salt.

-

Crystallization: Allow the solution to cool slowly to room temperature and then stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 10 M NaOH) until the pH is > 12. This will deprotonate the ammonium salt and liberate the free (R)-amine.

-

Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Formation of the Hydrochloride Salt: To the solution of the free amine, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl group on the furan ring, the ethylamine side chain, and the ammonium proton. The ¹³C NMR will show distinct signals for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include N-H stretching vibrations for the ammonium group, C-H stretching for the alkyl and aromatic groups, and C-O-C stretching for the furan ring.

Chiral Purity Analysis

The enantiomeric excess (e.e.) of the final product must be determined to ensure its suitability for stereospecific applications.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric purity. The sample is analyzed on a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks. The ratio of the peak areas is used to calculate the e.e.

Applications in Drug Discovery

Chiral amines containing a furan moiety are valuable intermediates in the synthesis of a wide range of biologically active compounds.[13][14] The specific stereochemistry of these building blocks is often crucial for the desired pharmacological activity. While specific patented uses of this compound are proprietary, this class of compounds is known to be utilized in the synthesis of kinase inhibitors, including Janus kinase (JAK) inhibitors, which are targeted therapies for various inflammatory diseases and cancers.[15][16][17][18][19] The furan ring can act as a bioisostere for a phenyl group, offering modulated electronic properties and potential for improved metabolic stability.[2]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][11][21] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20][21] Keep containers tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Amine hydrochlorides are generally considered irritants and may be harmful if swallowed. Always consult the specific Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.[10][11]

References

-

Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]

-

Chemistry Online. Chiral resolution of (±)-α-methylbenzylamine. Published November 20, 2022. Available from: [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

- Google Patents. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto.

- Google Patents. US9718834B2 - Processes and intermediates for making a JAK inhibitor.

- Google Patents. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds.

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]

- Google Patents. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds.

- Google Patents. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.

-

Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. J Pharm Biomed Anal. 1984;2(2):183-9. Available from: [Link]

-

Wikipedia. Leuckart reaction. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

Scribd. Leuckart Reaction | PDF | Amine. Available from: [Link]

- Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Onyx Scientific. Chiral Resolution Screening | Solid State. Available from: [Link]

-

Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Available from: [Link]

-

ResearchGate. Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. Available from: [Link]

-

studies on the leuckart reaction. Available from: [Link]

-

The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Pharmacological activity of furan derivatives. Published December 10, 2024. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

PubChem. 1-(5-methylfuran-2-yl)ethan-1-amine. Available from: [Link]

-

PubChem. 2-Acetyl-5-Methylfuran. Available from: [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available from: [Link]

-

National Institute of Standards and Technology. Furan, 2-methyl-. Available from: [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[ATR-IR] - Spectrum. Available from: [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | 2088935-04-8 [sigmaaldrich.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. onyxipca.com [onyxipca.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. resynbio.com [resynbio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]

- 16. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 17. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 18. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 19. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 20. diplomatacomercial.com [diplomatacomercial.com]

- 21. diplomatacomercial.com [diplomatacomercial.com]

Spectroscopic Elucidation of (R)-1-(5-Methylfuran-2-yl)ethanamine Hydrochloride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral amine, (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride. As a key intermediate in pharmaceutical synthesis, a comprehensive understanding of its structural features through spectroscopic analysis is paramount for quality control and drug development professionals.[1] This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and providing detailed experimental protocols.

Introduction

This compound is a chiral primary amine containing a 5-methylfuran moiety. The stereospecific nature of drug-receptor interactions necessitates strict control over the enantiomeric purity of such chiral building blocks.[1] Spectroscopic techniques are indispensable tools for confirming the chemical structure and purity of these molecules. This guide will synthesize the expected spectroscopic data based on the analysis of its constituent functional groups and related furan derivatives.[2][3]

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be evident in its spectroscopic data: the aromatic 5-methylfuran ring, the chiral ethanamine side chain, and the hydrochloride salt of the primary amine.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For chiral molecules like this compound, NMR, in conjunction with chiral derivatizing agents, can be used to determine enantiomeric purity.[4][5][6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methyl group on the ring, the methine and methyl groups of the ethanamine side chain, and the protons of the ammonium group. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atom in the furan ring and the protonated amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (furan) | ~6.3 | d | ~3.2 |

| H4 (furan) | ~6.1 | d | ~3.2 |

| CH (ethanamine) | ~4.5 | q | ~6.8 |

| CH₃ (furan) | ~2.3 | s | - |

| CH₃ (ethanamine) | ~1.7 | d | ~6.8 |

| NH₃⁺ | ~8.5-9.5 | br s | - |

Note: Predicted chemical shifts are based on typical values for 2-substituted 5-methylfurans and primary amine hydrochlorides and may vary depending on the solvent and concentration.[8]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (furan) | ~152 |

| C2 (furan) | ~150 |

| C3 (furan) | ~110 |

| C4 (furan) | ~106 |

| CH (ethanamine) | ~45 |

| CH₃ (ethanamine) | ~20 |

| CH₃ (furan) | ~14 |

Note: These are estimated chemical shifts.

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining the NMR spectrum of a similar compound is as follows:[2]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial to avoid overlapping signals.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers often use the residual solvent peak for calibration.[2]

-

Data Acquisition: Transfer the solution to a clean NMR tube and place it in the spectrometer. Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier Transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[2]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For this compound, key absorptions are expected for the furan ring, the C-H bonds, and the ammonium group.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (NH₃⁺) | 3200-2800 | Strong, broad |

| C-H stretch (aromatic) | 3150-3100 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (furan ring) | ~1600, ~1500 | Medium-Strong |

| N-H bend (NH₃⁺) | ~1600-1500 | Medium |

| C-O-C stretch (furan ring) | ~1250-1000 | Strong |

Note: These are characteristic frequency ranges and the exact peak positions can be influenced by the molecular environment.[9][10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.[2] For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Predicted Mass Spectrum Data

-

Molecular Ion (M+H)⁺: The expected mass for the protonated free base (C₇H₁₁NO) is approximately m/z 126.09.

-

Key Fragments:

-

Loss of NH₃ (ammonia) from the protonated molecule, leading to a fragment at m/z ~109.

-

Cleavage of the C-C bond between the chiral center and the furan ring.

-

Fragments characteristic of the 5-methylfuran ring.

-

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[2]

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: A high voltage is applied to the ESI probe, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

Solubility of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride in common lab solvents

An In-Depth Technical Guide to the Solubility of (R)-1-(5-Methylfuran-2-yl)ethanamine Hydrochloride in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability, formulation, and route of administration.[1] This guide provides a comprehensive overview of the solubility of this compound, a chiral amine salt with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility and provide a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

This compound is a solid at room temperature. Its chemical structure, featuring a furan ring, an aliphatic amine group, and a hydrochloride salt, dictates its solubility profile. As an amine salt, it is generally expected to have higher aqueous solubility than its free base form.[2] This is because the ionic nature of the hydrochloride salt allows for strong interactions with polar solvents like water.[2]

The presence of the furan ring and the methyl group introduces some nonpolar character to the molecule, which may allow for some solubility in less polar organic solvents. The molecule's ability to act as a hydrogen bond donor via the ammonium group and a hydrogen bond acceptor via the furan's oxygen atom and the chloride ion further complicates its solubility profile, making experimental determination essential.[3]

Theoretical Framework for Solubility in Common Lab Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have a hydrogen atom bound to an electronegative atom (like oxygen) and can participate in hydrogen bonding. Given that this compound is an ionic salt, it is expected to be most soluble in these solvents. Water, with its high polarity and ability to form strong hydrogen bonds, is predicted to be an excellent solvent.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. While they can accept hydrogen bonds, they cannot donate them. DMSO is a powerful, non-toxic solvent capable of dissolving a wide range of polar and non-polar substances.[4] It is anticipated that the compound will exhibit moderate to good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not effective at solvating ions. Therefore, this compound is expected to have very low to negligible solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental method is crucial. The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetone, DMSO, hexane). The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator that is maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the supernatant (the saturated solution) from the undissolved solid, use either centrifugation or filtration. Filtration through a syringe filter (e.g., 0.45 µm) is a common and effective method.[6]

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the solubility of this compound in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound in a range of common laboratory solvents, as would be determined by the protocol described above.

| Solvent | Solvent Type | Predicted Solubility (at 25 °C) |

| Water | Polar Protic | > 100 mg/mL |

| Methanol | Polar Protic | 50 - 100 mg/mL |

| Ethanol | Polar Protic | 20 - 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL |

| Acetone | Polar Aprotic | 1 - 5 mg/mL |

| Dichloromethane (DCM) | Non-Polar | < 1 mg/mL |

| Hexane | Non-Polar | < 0.1 mg/mL |

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its solubility behavior. As an amine hydrochloride, it is expected to be highly soluble in polar protic solvents like water and DMSO, with decreasing solubility in less polar and non-polar organic solvents. For drug development professionals, the experimental determination of its solubility using a robust method like the shake-flask protocol is essential for advancing this compound in the research and development pipeline.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 104-109.[6]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.[7]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link][2]

Sources

- 1. rheolution.com [rheolution.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. guidechem.com [guidechem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. scispace.com [scispace.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Commercial availability and suppliers of (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

An In-Depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)ethanamine Hydrochloride: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a chiral primary amine and a crucial building block in modern medicinal chemistry and drug development. Its structural motif, featuring a stereocenter adjacent to a 5-methylfuran ring, makes it a valuable intermediate for synthesizing complex, optically active pharmaceutical compounds. The stereospecific nature of drug-receptor interactions necessitates high enantiomeric purity in such intermediates, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles.[1][] This guide offers a comprehensive overview of the commercial landscape for this compound, delves into the principles of its synthesis via chiral resolution, and explores its applications for researchers and drug development professionals.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 2088935-04-8 | |

| Molecular Formula | C₇H₁₂ClNO | [3] |

| Molecular Weight | 161.63 g/mol | Inferred from Formula |

| Synonym(s) | (1R)-1-(5-methyl-2-furyl)ethanamine hydrochloride | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| Storage | Store at room temperature, keep dry and cool. | |

| InChI Key | AXCKNEMYUYMDEP-FYZOBXCZSA-N |

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically intended for laboratory use.[4] When sourcing this intermediate, researchers should prioritize suppliers that provide comprehensive documentation, such as a Certificate of Analysis (COA), to verify purity and stereochemical integrity.

| Supplier | Product Identifier | Notes |

| Sigma-Aldrich | LEYH9B0C8DD9 (via Leyan) | Provides access to COA and Certificate of Origin (COO). |

| BLDpharm | 2664343-08-0 | Listed as 1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride (racemic form may be implied, clarification needed).[3] |

| ChemScene | CS-M1415 | A related compound, (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, is listed with ≥98% purity.[5] |

| CymitQuimica | 10-F497679 (via Fluorochem) | Lists the related (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride with 98% purity.[4] |

| Smolecule | S13982143 | Lists a related derivative, (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride.[6] |

Note: Researchers should always verify the specific enantiomeric form and purity with the supplier before ordering, as catalog listings can sometimes be ambiguous.

Synthesis and Enantiomeric Separation: The Logic of Chiral Resolution

The industrial production of enantiomerically pure amines like this compound rarely relies on direct asymmetric synthesis. Instead, a more robust and scalable approach involves the synthesis of a racemic mixture followed by a separation process known as chiral resolution.[7][8]

Part 1: Synthesis of the Racemic Amine

The precursor, 1-(5-methylfuran-2-yl)ethanone, can be synthesized from 2-methylfuran via acylation.[9][10] The racemic amine is then typically produced through reductive amination of this ketone. This process is efficient for generating the core molecular structure but produces a 50:50 mixture of the (R)- and (S)-enantiomers.

Caption: Synthesis pathway to the racemic amine precursor.

Part 2: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is a cornerstone technique for separating enantiomers.[7] The most common industrial method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[][8]